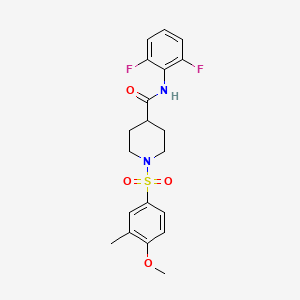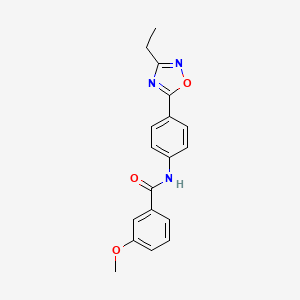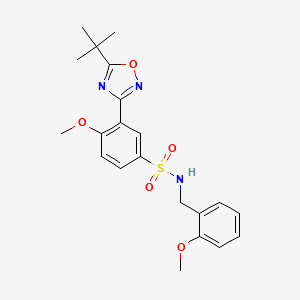
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide, also known as HMN-214, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. HMN-214 has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and prostate cancer.
Mécanisme D'action
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide targets multiple signaling pathways involved in cancer cell growth and survival. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide inhibits the activity of PI3K/AKT/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer. By inhibiting these pathways, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide induces cell cycle arrest and apoptosis in cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide also inhibits the activity of heat shock protein 90 (Hsp90), which is involved in the stabilization of multiple oncogenic proteins. By inhibiting Hsp90, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide destabilizes oncogenic proteins and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide has been shown to have potent anti-tumor activity in preclinical studies. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide has been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. By inhibiting angiogenesis, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide reduces the blood supply to tumors, making them more susceptible to treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide has several advantages for lab experiments. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide is a small molecule inhibitor that can be easily synthesized in high yield and purity. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer. However, there are also limitations to the use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide in lab experiments. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide may have off-target effects that could limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide. First, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide should be tested in clinical trials to determine its safety and efficacy in humans. Second, the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide should be further elucidated to identify potential biomarkers for patient selection and response monitoring. Third, the combination of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide with other cancer therapies should be explored to maximize its anti-tumor activity. Fourth, the development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide analogs with improved pharmacokinetic and pharmacodynamic properties should be pursued. Finally, the use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide in combination with immunotherapy should be investigated to enhance the immune response against cancer.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide involves a multi-step process that begins with the reaction of 2-hydroxy-6-methylquinoline with para-methoxybenzyl chloride to form 2-(para-methoxybenzyl)-6-methylquinoline. This intermediate is then reacted with isonicotinoyl chloride to form the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide. The synthesis method has been optimized to produce N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide in high yield and purity.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide has potent anti-tumor activity, inhibiting the growth and proliferation of cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-3-8-22-18(13-16)14-19(23(28)26-22)15-27(20-4-6-21(30-2)7-5-20)24(29)17-9-11-25-12-10-17/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZULNHULEHVHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=C(C=C3)OC)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-methylpiperazine](/img/structure/B7717258.png)
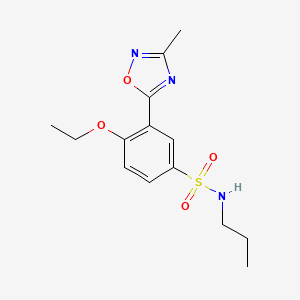
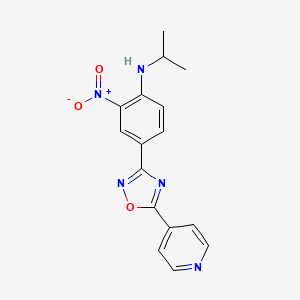

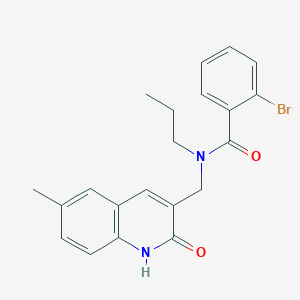
![8-bromo-N-(2-ethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7717295.png)

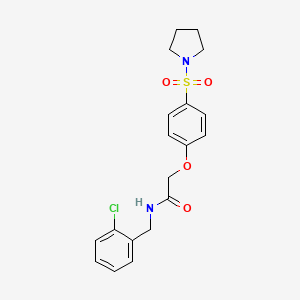
![N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(butan-2-yl)sulfamoyl]phenoxy}acetamide](/img/structure/B7717328.png)
